molecular formula C22H38N2O5 B2793136 Boc-L-pyroglutamic acid dicyclohexylammonium salt CAS No. 4677-75-2

Boc-L-pyroglutamic acid dicyclohexylammonium salt

Cat. No.: B2793136
CAS No.: 4677-75-2
M. Wt: 410.5 g/mol
InChI Key: RAVPEAYKLPOILD-UHFFFAOYSA-N
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Description

Boc-L-pyroglutamic acid dicyclohexylammonium salt is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine-2-carboxylate structure. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-pyroglutamic acid dicyclohexylammonium salt typically involves the reaction of (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid with dicyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions to ensure the integrity of the Boc protecting group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability.

Chemical Reactions Analysis

Types of Reactions

Boc-L-pyroglutamic acid dicyclohexylammonium salt can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Various nucleophiles, often under basic conditions.

Major Products Formed

Scientific Research Applications

Boc-L-pyroglutamic acid dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-L-pyroglutamic acid dicyclohexylammonium salt primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the Boc group is removed, revealing the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine dicyclohexylammonium salt
  • tert-Butoxycarbonyl-thiazolidine carboxylic acid

Uniqueness

Boc-L-pyroglutamic acid dicyclohexylammonium salt is unique due to its specific structure, which combines the Boc protecting group with a pyrrolidine-2-carboxylate backbone. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

4677-75-2

Molecular Formula

C22H38N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

dicyclohexylazanium;1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C12H23N.C10H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,13,14)

InChI Key

RAVPEAYKLPOILD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

solubility

not available

Origin of Product

United States

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